1-(4-benzamidobenzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide

Description

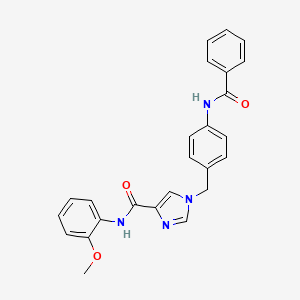

1-(4-Benzamidobenzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide is a synthetic small molecule featuring an imidazole core substituted with a benzamidobenzyl group at position 1 and a 2-methoxyphenyl carboxamide at position 2. The compound’s structure combines a carboxamide pharmacophore, known for hydrogen-bonding capabilities, with aromatic and methoxy substituents that may influence solubility, bioavailability, and target binding.

Properties

IUPAC Name |

1-[(4-benzamidophenyl)methyl]-N-(2-methoxyphenyl)imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O3/c1-32-23-10-6-5-9-21(23)28-25(31)22-16-29(17-26-22)15-18-11-13-20(14-12-18)27-24(30)19-7-3-2-4-8-19/h2-14,16-17H,15H2,1H3,(H,27,30)(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSCWMTZVSMGOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-benzamidobenzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide and methoxyphenyl intermediates, followed by their coupling with the imidazole ring. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as palladium or copper complexes. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-benzamidobenzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide; typically performed in acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; usually carried out in anhydrous solvents under inert atmospheres.

Substitution: Nucleophiles like amines, thiols, or halides; reactions often require catalysts and controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-(4-benzamidobenzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving imidazole-based drugs.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-benzamidobenzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or interference with cellular processes.

Comparison with Similar Compounds

N-(1-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazol-5-yl)-1H-Imidazole-4-Carboxamide (5g)

- Structural Features : Retains the 2-methoxyphenyl carboxamide but replaces the benzamidobenzyl group with a pyrazolyl-methyl group.

- Synthesis : Prepared via NMI-MsCl-mediated coupling, yielding a molecular weight of 297 g/mol .

- Implications : Demonstrates the synthetic feasibility of introducing methoxyphenyl groups via carboxamide linkages, though pyrazole substitution may alter target selectivity compared to the benzyl group in the target compound .

1-(4-(2-Methoxybenzamido)Benzyl)-N-Phenyl-1H-Imidazole-4-Carboxamide

- Structural Differences : Differs from the target compound by replacing the 2-methoxyphenyl group with a plain phenyl ring.

- Molecular Weight : 426.5 g/mol, similar to the target compound (unreported), suggesting comparable physicochemical profiles .

Benzimidazole Carboxamides

2-(3,4-Dimethoxyphenyl)-N-(4-Methoxyphenyl)-1-Propyl-1H-Benzo[d]Imidazole-5-Carboxamide

- Structural Differences : Features a benzimidazole core (fused benzene-imidazole) instead of a single imidazole ring.

- Synthesis : Produced via one-pot reductive cyclization using sodium dithionite, achieving yields >70% .

Imidazole-4-Carboxamides with Modified Substituents

2-(1-(3-Benzamidopropyl)Pyrrolidin-3-yl)-1H-Benzo[d]Imidazole-4-Carboxamide (5cn)

- Structural Features : Incorporates a pyrrolidinyl-benzamidopropyl chain instead of benzamidobenzyl.

- Synthesis : Derived from benzoyl chloride coupling, validated by HRMS and NMR .

- Relevance : Highlights the role of benzamide groups in enhancing binding to proteins, a feature shared with the target compound .

Data Tables

Table 1. Structural and Pharmacological Comparison

Key Findings and Implications

Pharmacophore Importance : The carboxamide group in the target compound and analogs enables hydrogen bonding, critical for protein interactions .

Substituent Effects :

- Methoxy Groups : Enhance solubility and modulate electronic effects; 2-methoxy vs. 4-methoxy positioning impacts steric hindrance .

- Benzyl vs. Bulky Aromatics : Benzamidobenzyl may offer flexibility in binding compared to rigid tert-butylphenyl (X77) .

Synthetic Feasibility : Sodium dithionite-mediated cyclization (for benzimidazoles) and coupling reactions (for imidazoles) are scalable for structural analogs .

Biological Activity

1-(4-benzamidobenzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide, also known by its CAS number 1251683-80-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C25H22N4O3

- Molecular Weight : 426.5 g/mol

- Structure : The compound features an imidazole ring, which is commonly associated with diverse biological activities.

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in various therapeutic areas, including anti-inflammatory and anticancer effects. The following sections summarize key findings from recent studies.

-

Anti-inflammatory Effects :

- Studies have indicated that derivatives of imidazole compounds can modulate inflammatory pathways. For instance, related compounds have shown the ability to downregulate pro-inflammatory cytokines such as TNF-α and IL-6 while upregulating anti-inflammatory cytokines like IL-10 .

- The compound's structure suggests it may interact with similar pathways, potentially providing mucoprotective effects in conditions like methotrexate-induced intestinal mucositis .

-

Anticancer Activity :

- Imidazole derivatives are known for their anticancer properties. For example, some studies have demonstrated that imidazole-based compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

- The specific compound under study may exhibit similar anticancer properties, although direct evidence is still emerging.

Table 1: Summary of Biological Activities

Case Study: Mucositis Protection

A notable study investigated the protective effects of a benzimidazole derivative (B8), closely related to our compound, on methotrexate-induced intestinal mucositis in mice. The study demonstrated that B8 significantly reduced diarrhea scores and mitigated weight loss in a dose-dependent manner. Histological analyses revealed that B8 protected against villus atrophy and mucin depletion, suggesting a strong mucoprotective effect .

Q & A

Q. What are the key steps and challenges in synthesizing 1-(4-benzamidobenzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the imidazole core via cyclization of precursor amines and carbonyl compounds under reflux conditions (e.g., ethanol or acetonitrile) .

- Step 2 : Introduction of the benzamide moiety through nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like EDCI/HOBt .

- Step 3 : Functionalization of the phenyl group with methoxy substituents, often using alkylation or Ullmann coupling .

Q. Challenges :

- Low yields due to steric hindrance from the benzamidobenzyl group.

- Purification difficulties requiring column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate) .

Q. How is the compound characterized, and what analytical methods validate its purity and structure?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and substituent positions. For example, aromatic protons appear at δ 7.2–8.5 ppm, while methoxy groups resonate at δ ~3.8 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 458.2) .

- HPLC : Purity >95% confirmed using a C18 column with acetonitrile/water gradients .

Q. What initial biological assays are used to evaluate its therapeutic potential?

- Enzyme Inhibition Assays : Test activity against kinases (e.g., EGFR) or proteases using fluorogenic substrates .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 values calculated .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Modifications :

- Replace the methoxyphenyl group with electron-withdrawing groups (e.g., Cl, CF3) to enhance target binding .

- Vary the benzamide substituent to improve solubility (e.g., polar groups like -OH or -NH2) .

- Methodology :

- Parallel synthesis of derivatives followed by docking studies (e.g., AutoDock Vina) to predict binding affinity to target proteins .

Q. How do contradictory data in biological activity reports arise, and how can they be resolved?

- Sources of Contradiction :

- Variability in assay conditions (e.g., serum concentration in cell culture affecting compound stability) .

- Off-target effects due to promiscuous binding of the imidazole ring .

- Resolution Strategies :

- Standardize assays (e.g., ATP concentration in kinase assays) .

- Use orthogonal methods (e.g., SPR for binding kinetics alongside enzymatic assays) .

Q. What computational methods support mechanistic studies of this compound?

- Molecular Dynamics (MD) Simulations : Analyze ligand-protein stability (e.g., 100-ns trajectories in GROMACS) .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions at the active site (e.g., charge transfer between imidazole and catalytic residues) .

Q. How can metabolic stability and toxicity be assessed preclinically?

- In Vitro Methods :

- Microsomal stability assays (human liver microsomes + NADPH, LC-MS quantification) .

- Ames test for mutagenicity .

- In Vivo Models :

- Zebrafish larvae for acute toxicity (LC50 determination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.